molecular formula C19H14N4O2S B3739987 N-[[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide

N-[[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide

Cat. No.: B3739987
M. Wt: 362.4 g/mol
InChI Key: RAJVQGGMAYIVSG-UHFFFAOYSA-N
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Description

N-[[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide is a complex organic compound that features a benzimidazole moiety, a phenyl group, and a furan ring

Properties

IUPAC Name

N-[[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2S/c24-18(16-6-3-11-25-16)23-19(26)20-13-9-7-12(8-10-13)17-21-14-4-1-2-5-15(14)22-17/h1-11H,(H,21,22)(H2,20,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJVQGGMAYIVSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide typically involves multiple steps. One common approach starts with the synthesis of 4-(1H-benzimidazol-2-yl)aniline. This can be achieved by reacting o-phenylenediamine with aromatic carboxylic acids in the presence of a strong dehydrating agent like polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction is usually carried out under reflux conditions for several hours.

Another method involves the microwave-assisted synthesis of 4-(1H-benzimidazol-2-yl)aniline, where p-aminobenzoic acid and PPA are heated in a microwave oven at specific irradiation power . The resulting product is then further reacted with furan-2-carboxylic acid and thiocarbamoyl chloride under controlled conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole and furan rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole and furan rings.

    Reduction: Reduced forms of the compound, potentially altering the benzimidazole ring.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the rings.

Scientific Research Applications

N-[[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with nucleic acid synthesis and function, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide is unique due to the combination of its benzimidazole, phenyl, and furan moieties, which confer distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide
Reactant of Route 2
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N-[[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide

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